molecular formula C10H17N3S B15254901 5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15254901
M. Wt: 211.33 g/mol
InChI Key: UUGOZSPMDIDWRW-UHFFFAOYSA-N
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Description

5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclopentyl group, an isopropyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine. This intermediate is then reacted with isopropyl isothiocyanate to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazoles.

Scientific Research Applications

5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with various biological pathways, modulating their function. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopentyl-4H-1,2,4-triazole-3-thiol
  • 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

3-cyclopentyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H17N3S/c1-7(2)13-9(11-12-10(13)14)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14)

InChI Key

UUGOZSPMDIDWRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C2CCCC2

Origin of Product

United States

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